340‑Fold Enhancement of In Vivo Plasma Half‑Life vs. Native Peptide Sequence
Incorporation of L‑cyclohexylalanine (L‑Cha) into the apelin‑17 peptide sequence, replacing a native hydrophobic residue, increased the in vivo plasma half‑life by up to 340‑fold relative to the native apelin‑17 isoform [1]. This improvement is attributed to reduced recognition and cleavage by endogenous proteases due to the non‑canonical cyclohexyl side chain.
| Evidence Dimension | Plasma half-life (t1/2) in vivo |
|---|---|
| Target Compound Data | Up to 340‑fold increase relative to native apelin‑17 |
| Comparator Or Baseline | Native apelin‑17 peptide (no Cha substitution) |
| Quantified Difference | Up to 340× longer half‑life |
| Conditions | In vivo rat model; peptide administered intravenously; plasma concentrations measured over time |
Why This Matters
This magnitude of half‑life extension directly addresses a primary limitation of peptide therapeutics—rapid in vivo clearance—and can justify selection of Cha for stability‑engineering programs.
- [1] Fernandez KX, Fischer C, Vu J, et al. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Med. Chem. 2021, 12, 1402–1413. DOI: 10.1039/D1MD00120E View Source
